molecular formula C21H27N3O4S B13355867 N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide

Cat. No.: B13355867
M. Wt: 417.5 g/mol
InChI Key: SMPONZKPSRTJGI-UHFFFAOYSA-N
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Description

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the nicotinamide core, followed by the introduction of the 2,5-diethoxy-4-morpholinophenyl group through a series of substitution reactions. The methylthio group is then added using thiolation reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives with various substituents on the aromatic rings. Examples include:

  • N-(2,5-Dimethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide
  • N-(2,5-Diethoxy-4-piperidinophenyl)-2-(methylthio)nicotinamide

Uniqueness

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C21H27N3O4S/c1-4-27-18-14-17(24-9-11-26-12-10-24)19(28-5-2)13-16(18)23-20(25)15-7-6-8-22-21(15)29-3/h6-8,13-14H,4-5,9-12H2,1-3H3,(H,23,25)

InChI Key

SMPONZKPSRTJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=C(N=CC=C2)SC)OCC)N3CCOCC3

Origin of Product

United States

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